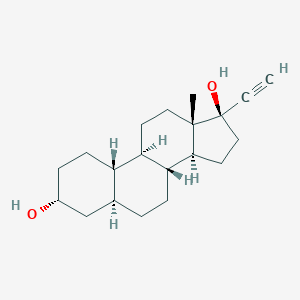

3alpha,5alpha-Tetrahydronorethisterone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Neurobiological Mechanisms and Effects

Role in Neurosteroid Metabolism : Studies have elucidated the role of 3alpha-HSD in regulating the concentration of key neurosteroids, including TH PROG, highlighting its importance in steroid action mechanisms across various tissues. This enzyme not only regulates the effector androgen concentration in target cells but also modulates genomic activities of steroids, indicating its crucial role in neurobiology and endocrinology (Degtiar & Kushlinsky, 2001).

Influence on GABAergic Neurosteroids : The interaction of ethanol with GABAergic neurosteroids like TH PROG suggests a complex mechanism whereby neurosteroids contribute to the modulation of GABA(A) receptors, affecting ethanol's behavioral and neural effects. This research points to the potential role of TH PROG in understanding ethanol action and withdrawal, as well as in developing treatments for alcoholism (Morrow et al., 2001).

Therapeutic Implications

Mood Disorders and Neuroprotection : Research into neurosteroids like allopregnanolone (a metabolite of TH PROG) reveals their potential in treating mood disorders and neurodegenerative diseases. Allopregnanolone's effects on neurogenesis and its interaction with neurotransmitter systems suggest it could offer novel therapeutic approaches for depression, anxiety, and other conditions (Almeida et al., 2020).

Cognitive Functions and Memory : Studies have shown that 3alpha,5alpha-TH PROG and similar neurosteroids can influence cognitive processing, learning, and memory. These effects are mediated through various receptors, including GABA(A), highlighting the potential of these compounds in enhancing cognitive functions and offering treatment pathways for cognitive impairments (Frye et al., 2011).

Endocrinology and Physiology

- Regulation of Hormonal Activities : The role of 3alpha,5alpha-TH PROG in modulating hormonal activities, particularly in relation to stress responses and reproductive functions, has been highlighted. Its interaction with pregnane xenobiotic receptor (PXR) and influence on steroidogenic enzymes underscore its significance in physiological regulation and stress-related diseases (Boero et al., 2019).

Propiedades

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZKJQFRFZZCW-GAXNORQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558120 | |

| Record name | (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha,5alpha-Tetrahydronorethisterone | |

CAS RN |

16392-60-2 | |

| Record name | 3α,5α-Tetrahydronorethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16392-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,5alpha-Tetrahydronorethisterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016392602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.,5.ALPHA.-TETRAHYDRONORETHISTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHT3131XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

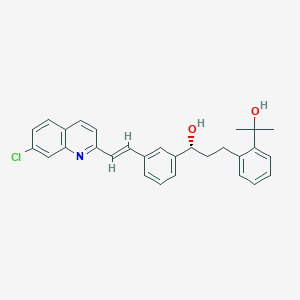

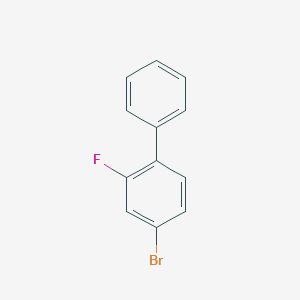

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)